molecular formula C17H21N5O2S B2868832 1-isopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide CAS No. 2034326-86-6

1-isopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

Cat. No. B2868832
CAS RN: 2034326-86-6
M. Wt: 359.45
InChI Key: IGUSTTXLKLKOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis of Heterocyclic Sulfonamides : A study presented a one-pot synthesis method for creating N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides and related compounds. This method simplifies the synthesis process of these heterocyclic compounds, which are of interest for their potential biological activities (Rozentsveig et al., 2013).

Biological Activities

  • Inhibition of Carbonic Anhydrase Isoenzymes : Sulfonamides, including pyrazole-based ones, have been investigated for their ability to inhibit human carbonic anhydrase isoenzymes I and II. These enzymes are involved in various physiological processes, and inhibitors can have therapeutic applications. Metal complexes of pyrazole-based sulfonamides showed significant inhibitory activity, suggesting potential for developing new therapeutic agents (Büyükkıdan et al., 2017).

  • Antibacterial and Anticancer Potential : Novel heterocyclic compounds containing sulfonamido moieties have been synthesized with the aim of finding effective antibacterial agents. Several of these compounds demonstrated significant antibacterial activity, highlighting their potential in developing new antibacterial treatments (Azab et al., 2013).

  • Antiglaucoma Activity : Pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been studied for their potential antiglaucoma activity through the inhibition of carbonic anhydrase isoenzymes. These findings suggest a promising avenue for developing new treatments for glaucoma (Kasımoğulları et al., 2010).

properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-14(2)21-12-17(18-13-21)25(23,24)20-8-9-22-11-16(10-19-22)15-6-4-3-5-7-15/h3-7,10-14,20H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUSTTXLKLKOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.